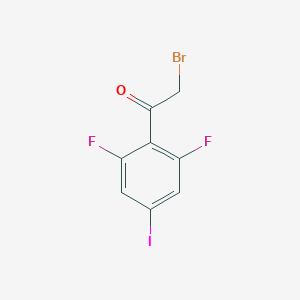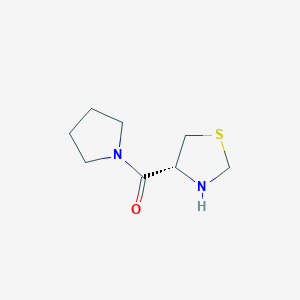
(R)-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a thiazolidine ring via a methanone linkage, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone typically involves the reaction of pyrrolidine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like dichloromethane or ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Compounds with new functional groups replacing the original methanone linkage
Applications De Recherche Scientifique
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(4-cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(thiazolidin-4-yl)methanone
- Morpholino(thiazolidin-4-yl)methanone hydrochloride
Uniqueness
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone stands out due to its unique combination of a pyrrolidine and thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar molecules.
Propriétés
Formule moléculaire |
C8H14N2OS |
|---|---|
Poids moléculaire |
186.28 g/mol |
Nom IUPAC |
pyrrolidin-1-yl-[(4R)-1,3-thiazolidin-4-yl]methanone |
InChI |
InChI=1S/C8H14N2OS/c11-8(7-5-12-6-9-7)10-3-1-2-4-10/h7,9H,1-6H2/t7-/m0/s1 |
Clé InChI |
MXFNWPPVROZZOY-ZETCQYMHSA-N |
SMILES isomérique |
C1CCN(C1)C(=O)[C@@H]2CSCN2 |
SMILES canonique |
C1CCN(C1)C(=O)C2CSCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




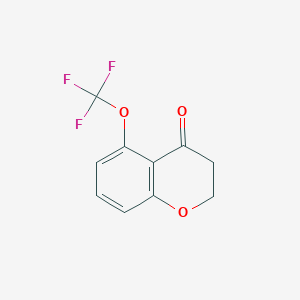
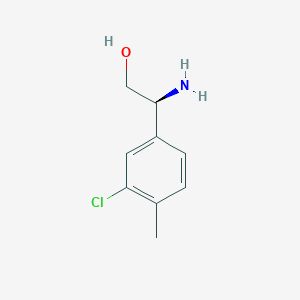


![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
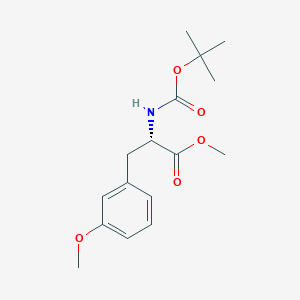
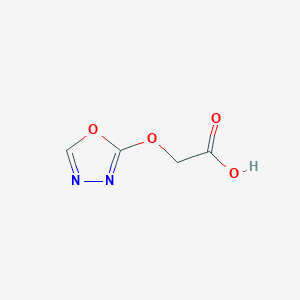
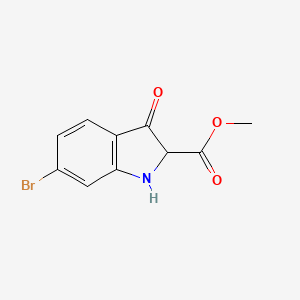
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

